molecular formula C11H9B B1331382 1-Bromo-5-methylnaphthalene CAS No. 20366-59-0

1-Bromo-5-methylnaphthalene

Cat. No.: B1331382
CAS No.: 20366-59-0
M. Wt: 221.09 g/mol
InChI Key: QFRWNUJVZXCUJG-UHFFFAOYSA-N
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Description

1-Bromo-5-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the fifth position. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methylnaphthalene can be synthesized through the bromination of 5-methylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.

    Reduction Reactions: The compound can be reduced to 5-methylnaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium cyanide (NaCN) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

Scientific Research Applications

1-Bromo-5-methylnaphthalene is widely used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: The compound is used in the development of novel materials with specific properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methylnaphthalene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also participate in radical reactions, where the bromine atom is abstracted to form reactive intermediates .

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar structure but lacks the methyl group at the fifth position.

    5-Bromo-1-methylnaphthalene: Similar structure but with the bromine and methyl groups swapped.

    2-Bromo-5-methylnaphthalene: Bromine atom at the second position instead of the first.

Uniqueness: 1-Bromo-5-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-bromo-5-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRWNUJVZXCUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296995
Record name 1-bromo-5-methylnaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20366-59-0
Record name 20366-59-0
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Record name 1-bromo-5-methylnaphthalene
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Record name 1-bromo-5-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 1-bromo-5-methylnaphthalene as described in the research?

A1: The research outlines a novel synthesis of this compound []. This method utilizes a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne, generated in situ from 1,3-dibromobenzene and lithium diisopropylamide (LDA). This reaction yields a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. These intermediates are then subjected to a two-step deoxygenation process, resulting in the formation of this compound, alongside its regioisomer 1-bromo-8-methylnaphthalene, in high yields [].

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